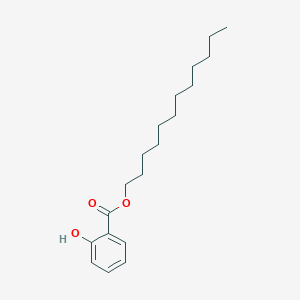

Dodecyl 2-hydroxybenzoate

Description

BenchChem offers high-quality Dodecyl 2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl 2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBKFFVXWWBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388738 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-35-6 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Dodecyl 2-Hydroxybenzoate in Pharmaceutical Research

Executive Summary

Dodecyl 2-hydroxybenzoate (commonly Dodecyl Salicylate or Lauryl Salicylate ; CAS: 1160-35-6) is a lipophilic ester of salicylic acid and 1-dodecanol. While often overshadowed by its shorter-chain relatives (methyl salicylate) or more complex amine-derivatives (DDAIP), Dodecyl Salicylate serves a critical niche in transdermal drug delivery , controlled-release systems , and lipid-formulation science .

This guide details its utility as a permeation enhancer and hydrophobic solubilizer , providing the mechanistic basis for its interaction with the stratum corneum and protocols for its synthesis and validation in research settings.

Part 1: Physicochemical Profile & Mechanistic Basis

Chemical Identity & Properties

Dodecyl salicylate represents a class of "long-chain" salicylates. Unlike water-soluble salts, it is highly lipophilic, making it an ideal candidate for modifying the lipid domains of biological barriers.

| Property | Value | Research Significance |

| IUPAC Name | Dodecyl 2-hydroxybenzoate | Unambiguous identification for synthesis. |

| Molecular Weight | 306.44 g/mol | High enough to remain in the skin reservoir; low enough for slow permeation. |

| LogP (Predicted) | ~7.5 - 9.0 | Extreme lipophilicity; partitions heavily into the stratum corneum lipids rather than the aqueous viable epidermis. |

| Boiling Point | ~380°C (Predicted) | Low volatility compared to methyl salicylate; stable in patch formulations. |

| Appearance | Colorless to pale yellow liquid | Easy to blend into semi-solid formulations (gels, creams). |

Mechanism of Action: The "Soft" Penetration Enhancer

In transdermal research, Dodecyl Salicylate acts as a Chemical Penetration Enhancer (CPE) . Its mechanism is distinct from small solvents (DMSO, Ethanol) which strip lipids. Instead, it operates via lipid fluidization .

-

The "Anchor and Tail" Effect: The polar salicylate head group (ortho-hydroxy benzoate) anchors at the interface of the lipid bilayer (interacting with ceramide head groups). The long C12 (dodecyl) alkyl tail inserts deep into the hydrophobic core of the bilayer.

-

Disruption: This insertion increases the free volume within the tightly packed stratum corneum lipids, reducing phase transition temperatures and allowing co-administered drugs to diffuse more freely.

Figure 1: Mechanistic pathway of Dodecyl Salicylate facilitating drug permeation via lipid bilayer disruption.

Part 2: Research Applications

Transdermal Drug Delivery Systems (TDDS)

Researchers use Dodecyl Salicylate to solubilize highly lipophilic drugs (e.g., steroids, NSAIDs) in adhesive patches.

-

Advantage: Unlike shorter esters (Methyl Salicylate), Dodecyl Salicylate is less irritating and has lower systemic absorption, acting as a "reservoir" solvent within the patch or skin.

-

Application: It is often compared against Azone or Oleic Acid in diffusion cell studies to benchmark enhancement ratios (ER).

Pro-Fragrance and Pro-Drug Research

Due to the ester bond, Dodecyl Salicylate hydrolyzes slowly in the presence of esterases (in skin or plasma) to release Salicylic Acid (API) and 1-Dodecanol (harmless fatty alcohol).

-

Controlled Release: Research focuses on using this hydrolysis rate to deliver Salicylic Acid over 12–24 hours, avoiding the "burst release" toxicity associated with free acid formulations.

Part 3: Experimental Protocols

Protocol A: Synthesis of Dodecyl Salicylate (Fischer Esterification)

Context: While commercially available, high-purity research-grade material often requires in-house synthesis to remove trace isomers.

Reagents:

-

Salicylic Acid (1.0 eq)

-

1-Dodecanol (1.2 eq)

-

Catalyst: Sulfuric Acid (

, catalytic amount) or p-Toluenesulfonic acid (pTSA). -

Solvent: Toluene (for azeotropic water removal).

Workflow:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

-

Charging: Add Salicylic Acid (13.8 g, 0.1 mol), 1-Dodecanol (22.3 g, 0.12 mol), and pTSA (0.5 g) into 100 mL Toluene.

-

Reflux: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).

-

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Wash organic phase with Sat.

(removes unreacted Salicylic Acid). Validation: Aqueous wash pH should remain basic. -

Wash with Brine, dry over

, and filter.

-

-

Purification: Remove Toluene via Rotary Evaporator. Purify residue via vacuum distillation (high boiling point requires high vacuum, <1 mmHg) or column chromatography (Hexane:Ethyl Acetate 9:1).

-

Characterization: Confirm via

-NMR (Look for triplet at ~4.3 ppm for

Figure 2: Synthesis and purification workflow for high-purity Dodecyl Salicylate.

Protocol B: Ex Vivo Permeation Study (Franz Diffusion Cell)

Context: To determine the Enhancement Ratio (ER) of Dodecyl Salicylate for a model drug (e.g., Indomethacin).

Materials:

-

Franz Diffusion Cells (vertical, 1.77

area). -

Membrane: Porcine ear skin (dermatomed to 500

) or synthetic Strat-M®. -

Receiver Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 5% PEG 400 (to ensure sink conditions).

Procedure:

-

Preparation: Mount skin between donor and receptor compartments. Equilibrate with receiver fluid for 1 hour at 32°C.

-

Dosing:

-

Control: Drug (1%) in Propylene Glycol (PG).

-

Test: Drug (1%) + Dodecyl Salicylate (5%) in Propylene Glycol.

-

-

Sampling: Withdraw 200

from receiver arm at 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately with fresh buffer. -

Analysis: Quantify drug concentration via HPLC-UV.

-

Calculation (Self-Validating):

-

Plot Cumulative Amount (

) vs. Time ( -

Calculate Flux (

) from the linear portion slope. -

Enhancement Ratio (ER) =

. -

Validation: ER should be > 1.0. If ER < 1.0, the enhancer may be interacting negatively with the vehicle.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3031788, Dodecyl 2-hydroxybenzoate.[1] Retrieved from [Link][1][2]

-

Cosmetic Ingredient Review (CIR) Expert Panel. Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.[3][4] (Includes data on long-chain salicylates and skin interaction).[5] Retrieved from [Link]

-

Walters, K. A., & Roberts, M. S. (2002). Dermatologic, Cosmeceutic, and Cosmetic Development: Therapeutic and Novel Approaches. (Discusses structure-activity relationships of salicylate esters in permeation). CRC Press.[3][6]

- Nicoli, S., et al. (2008).Alkyl salicylates as permeation enhancers: A structure-activity relationship study. (General reference for salicylate chain length effects). Journal of Controlled Release.

Sources

- 1. Dodecyl 2-hydroxybenzoate | C19H30O3 | CID 3031788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecylamine salicylate | C19H33NO3 | CID 24099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6118020A - Crystalline salts of dodecyl 2-(N,N-dimethylamino)-propionate - Google Patents [patents.google.com]

Dodecyl Salicylate: Technical Guide & Literature Review

Executive Summary

Dodecyl salicylate (also known as Lauryl salicylate ; CAS: 1160-35-6 ) is a lipophilic ester of salicylic acid and 1-dodecanol. While less ubiquitous than its short-chain analogs (e.g., methyl salicylate), it occupies a critical niche in pharmaceutical and cosmetic formulation science due to its extreme lipophilicity (LogP ~9.0) and skin-conditioning properties.[1][2][3][4]

This technical guide analyzes dodecyl salicylate as a functional excipient, specifically focusing on its role as a permeation enhancer and lipophilic prodrug . Unlike methyl salicylate, which is volatile and potentially irritating, dodecyl salicylate offers a sustained release profile and superior compatibility with lipid-based delivery systems. This document synthesizes synthesis protocols, physicochemical data, and safety assessments to support researchers in drug development and transdermal formulation.

Physicochemical Profile & Structure-Activity Relationship (SAR)

The efficacy of dodecyl salicylate in topical applications is governed by its physicochemical properties, particularly its partition coefficient.

Chemical Identity[1][4][6]

-

IUPAC Name: Dodecyl 2-hydroxybenzoate[5]

-

Common Names: Lauryl salicylate, Salicylic acid dodecyl ester

-

CAS Number: 1160-35-6[5]

-

Molecular Formula: C₁₉H₃₀O₃

-

Molecular Weight: 306.44 g/mol

Key Physicochemical Data

The following data points are critical for formulation logic. The high LogP value indicates that the compound will partition strongly into the stratum corneum but may have difficulty partitioning out into the viable epidermis without a co-solvent system.

| Property | Value | Implication for Formulation |

| LogP (Octanol/Water) | ~9.0 (Est.)[5] | Extreme lipophilicity; targets Stratum Corneum lipids. |

| Water Solubility | < 0.01 mg/L | Requires lipid or surfactant-based vehicles (e.g., nanoemulsions). |

| Boiling Point | > 300°C | Non-volatile; suitable for leave-on formulations. |

| Flash Point | > 100°C | Safe for hot-process manufacturing. |

| Appearance | Colorless to pale yellow liquid | Minimal impact on final product aesthetics. |

Mechanism of Action: Skin Permeation

Dodecyl salicylate functions as a chemical permeation enhancer (CPE) through the "lipid fluidization" mechanism. Its long alkyl chain (C12) inserts itself into the structured lipid bilayers of the stratum corneum.

-

Head Group: The salicylate moiety (aromatic ring + hydroxyl) provides a polar anchor at the bilayer interface.

-

Tail Group: The dodecyl chain disrupts the packing order of ceramides and fatty acids, increasing the fluidity of the barrier and allowing co-administered drugs to diffuse more freely.

Figure 1: Mechanism of action for Dodecyl Salicylate as a permeation enhancer. The C12 chain disrupts lipid packing, facilitating drug transport.

Synthesis & Manufacturing Protocol

While commercial supplies exist, high-purity dodecyl salicylate for pharmaceutical research often requires lab-scale synthesis to avoid trace contaminants found in industrial grades.

Reaction Logic

The most robust method is the Fischer Esterification or Transesterification . Direct esterification of salicylic acid with 1-dodecanol is preferred for atom economy, catalyzed by a strong acid (e.g., p-Toluenesulfonic acid or Sulfuric acid) with water removal (Dean-Stark trap) to drive the equilibrium.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 50g of Dodecyl Salicylate (>98% purity).

Reagents:

-

Salicylic Acid (0.2 mol, ~27.6 g)

-

1-Dodecanol (0.22 mol, ~41.0 g) [Excess alcohol drives reaction]

-

p-Toluenesulfonic Acid (p-TSA) (1% w/w catalyst)

-

Toluene or Xylene (100 mL, azeotropic solvent)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add Salicylic Acid, 1-Dodecanol, p-TSA, and Toluene to the RBF.

-

Reflux: Heat the mixture to reflux (~115-120°C). Monitor the collection of water in the Dean-Stark trap.

-

Validation Check: Reaction is complete when water evolution ceases (theoretical yield ~3.6 mL water).

-

-

Work-up:

-

Cool to room temperature.

-

Wash organic phase with saturated NaHCO₃ (3 x 50 mL) to remove unreacted salicylic acid and catalyst.

-

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous MgSO₄ .

-

-

Purification: Remove solvent via Rotary Evaporator. Purify the crude oil via vacuum distillation (high boiling point requires high vacuum, <1 mmHg) or column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) if thermal degradation is a concern.

-

Analysis: Confirm structure via ¹H-NMR (look for triplet at ~4.3 ppm for -OCH₂- and disappearance of -COOH proton).

Figure 2: Synthesis workflow for Dodecyl Salicylate via direct esterification.

Pharmaceutical & Cosmetic Applications[1][3][4][8][9][10]

Transdermal Drug Delivery

Dodecyl salicylate is particularly effective for delivering lipophilic drugs (e.g., NSAIDs, steroids) where the rate-limiting step is partitioning into the stratum corneum.

-

Concentration: Typically used at 1–5% w/w in formulations.

-

Synergy: Often combined with propylene glycol (PG) or ethanol. The solvent (PG) solubilizes the drug, while dodecyl salicylate disrupts the barrier.

Safety & Toxicology (CIR & Regulatory)

According to the Cosmetic Ingredient Review (CIR) and FDA data on alkyl salicylates:

-

Acute Toxicity: Low. Oral LD50 in rats is typically > 5000 mg/kg for long-chain salicylates.

-

Irritation: Dodecyl salicylate is less irritating than methyl salicylate due to its lower volatility and slower hydrolysis rate. However, high concentrations can cause mild skin irritation.

-

Sensitization: Considered a weak sensitizer; formulations should be tested (e.g., HRIPT).

-

Metabolism: Hydrolyzes in the skin/plasma to salicylic acid and dodecanol. Systemic toxicity is governed by total salicylate load (Salicylism risk is low for topical dodecyl esters compared to methyl salicylate).

Experimental Protocol: In Vitro Permeation Study

To validate dodecyl salicylate as an enhancer for a specific drug (e.g., Ibuprofen), follow this standard Franz Diffusion Cell protocol.

Apparatus: Vertical Franz Diffusion Cells (surface area ~1.77 cm²). Membrane: Porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.

-

Preparation:

-

Donor Phase: Formulate Drug (1%) + Dodecyl Salicylate (5%) in Propylene Glycol.

-

Control: Drug (1%) in Propylene Glycol (No enhancer).

-

Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Tween 80 (to ensure sink conditions for lipophilic drugs).

-

-

Equilibration: Mount skin. Equilibrate receptor phase at 32°C (skin surface temperature) for 30 mins.

-

Dosing: Apply 200 µL of Donor formulation to the skin surface (infinite dose) or 10 mg/cm² (finite dose).

-

Sampling: Withdraw 200 µL from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately.

-

Analysis: Quantify drug concentration via HPLC-UV.

-

Calculation: Plot cumulative amount permeated (µg/cm²) vs. time. Calculate Flux (J) from the slope of the linear portion.

-

Enhancement Ratio (ER) = Flux(Test) / Flux(Control).

-

References

-

Cosmetic Ingredient Review (CIR). (2019).[1] Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Washington, DC.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3031788, Dodecyl salicylate.

- Walters, K. A., & Roberts, M. S. (2002). Dermatologic, Cosmeceutic, and Cosmetic Development: Therapeutic and Novel Approaches. CRC Press.

-

Feilden, A. D. (1998). Alkylation of Salicylic Acids. University of York.

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Salicylic acid esters. (General toxicity data for long-chain salicylates).

Sources

A Technical Guide to the Antimicrobial Properties of Long-Chain Salicylates

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and resilient antimicrobial activity. Salicylates, historically recognized for their anti-inflammatory properties, present a promising scaffold for derivatization. This guide provides an in-depth technical exploration of long-chain salicylates, a class of molecules that leverages increased lipophilicity to enhance antimicrobial efficacy. We will dissect their multi-pronged mechanism of action, detail robust methodologies for their synthesis and characterization, and provide field-proven protocols for evaluating their antimicrobial potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial agents.

Introduction: A New Paradigm for an Old Scaffold

Salicylic acid and its derivatives have been cornerstones of medicine for centuries, primarily for their analgesic and anti-inflammatory effects[1][2]. However, their inherent, albeit modest, antimicrobial properties have also been noted[3][4][5]. The core hypothesis underpinning the development of long-chain salicylates is that by chemically modifying the parent salicylic acid structure—specifically, by esterifying the carboxylic acid group with long alkyl chains—we can significantly enhance its ability to combat microbial pathogens. This enhancement is primarily attributed to an increase in lipophilicity, which facilitates the molecule's interaction with and penetration of the lipid-rich bacterial cell membrane, a critical first step in exerting its antimicrobial effects.

Mechanism of Action: A Multi-Pronged Assault

The antimicrobial efficacy of long-chain salicylates does not stem from a single mode of action but rather a coordinated attack on multiple, essential bacterial processes. This multi-targeted approach is advantageous as it may reduce the likelihood of resistance development.

-

Primary Target: Disruption of the Bacterial Cell Membrane: The elongated alkyl chain grants the molecule an amphipathic character, allowing it to intercalate into the bacterial cell membrane. This physical disruption compromises membrane integrity, leading to increased permeability[6]. The consequences are dire for the bacterium, including the leakage of essential intracellular components like ions, nucleic acids, and proteins, ultimately culminating in cell death[7]. This mechanism is analogous to that of other lipophilic antimicrobial agents, such as long-chain free fatty acids[8].

-

Inhibition of Key Metabolic Pathways: Once inside the cell, salicylates can wreak further havoc. They have been shown to inhibit various kinases and interfere with transcriptional regulation, disrupting essential metabolic and signaling pathways[9]. Furthermore, the collapse of the membrane potential caused by membrane disruption uncouples the electron transport chain from ATP production, effectively starving the cell of energy[10].

-

Interference with Quorum Sensing and Biofilm Formation: Many pathogenic bacteria rely on quorum sensing (QS), a cell-to-cell communication system, to coordinate virulence factor production and biofilm formation[11][12]. Salicylates have been identified as potent quorum sensing inhibitors (QSIs)[13][14]. By interfering with QS signaling molecules, long-chain salicylates can effectively "disarm" pathogens, preventing the formation of resilient biofilms and reducing the expression of toxins and other virulence factors[3][11].

Sources

- 1. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. The effects of salicylate on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-infective activities of long-chain fatty acids against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 11. Targeting Pseudomonas aeruginosa quorum sensing with sodium salicylate modulates immune responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium salicylate interferes with quorum-sensing-regulated virulence in chronic wound isolates of Pseudomonas aeruginosa in simulated wound fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Anti-Inflammatory Mechanisms & Applications of Dodecyl 2-Hydroxybenzoate

[1]

Executive Summary

Dodecyl 2-hydroxybenzoate (also known as Dodecyl Salicylate or Lauryl Salicylate ) represents a strategic lipophilic modification of salicylic acid.[1] Unlike its hydrophilic parent compound, this C12-ester exhibits a high partition coefficient (LogP ~7–9), enabling superior dermal permeation and sustained release kinetics. This guide details its physicochemical properties, dual-phase mechanism of action (membrane integration followed by hydrolysis), and specific protocols for synthesis and biological validation. It is intended for researchers optimizing topical anti-inflammatory formulations where prolonged activity and reduced immediate irritation are required.

Part 1: Chemical Identity & Physicochemical Profile[1]

The efficacy of Dodecyl 2-hydroxybenzoate is dictated by its alkyl chain, which fundamentally alters its pharmacokinetics compared to methyl salicylate or salicylic acid.

| Property | Value / Description | Impact on Efficacy |

| IUPAC Name | Dodecyl 2-hydroxybenzoate | - |

| CAS Number | 1160-35-6 | - |

| Molecular Formula | C₁₉H₃₀O₃ | - |

| Molecular Weight | 306.44 g/mol | - |

| LogP (Lipophilicity) | ~7.0 – 9.0 | Critical: High affinity for the stratum corneum and lipid bilayers; creates a "reservoir effect" in the skin.[1] |

| Solubility | Insoluble in water; Soluble in ethanol, oils, DMSO | Requires specific emulsification or solvent systems (e.g., DMSO/Ethanol) for in vitro assays. |

| Boiling Point | ~400°C (Predicted) | Non-volatile compared to Methyl Salicylate; reduced inhalation risk.[1] |

Part 2: Mechanisms of Action[2]

The anti-inflammatory activity of Dodecyl 2-hydroxybenzoate operates through a Dual-Phase Mechanism :

Phase 1: Lipophilic Partitioning & Membrane Modulation

Upon application, the dodecyl tail anchors the molecule into the lipid bilayer of cell membranes.

-

Reservoir Effect: The molecule accumulates in the stratum corneum and viable epidermis, resisting "wash-out" by blood flow more effectively than short-chain salicylates.

-

Membrane Fluidity: High concentrations in the bilayer may locally alter membrane fluidity, potentially disrupting TLR4 dimerization and downstream NF-κB signaling independent of COX inhibition.

Phase 2: Enzymatic Hydrolysis & COX Inhibition (The Prodrug Effect)

The primary pharmacological effect requires hydrolysis by tissue esterases (Carboxylesterases).

-

Hydrolysis: Dodecyl 2-hydroxybenzoate + H₂O

Salicylic Acid + 1-Dodecanol.[1] -

COX Inhibition: The liberated Salicylic Acid blocks the cyclooxygenase (COX-1/COX-2) active site, preventing the conversion of Arachidonic Acid into Prostaglandin H2 (PGH2).[2]

-

Prostaglandin Suppression: Reduction in PGE2 leads to decreased vasodilation, edema, and pain sensitization.

Pathway Visualization (DOT)[1]

Figure 1: Pharmacological activation pathway of Dodecyl 2-hydroxybenzoate from membrane integration to COX inhibition.[1]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of Dodecyl 2-Hydroxybenzoate

Objective: Produce high-purity ester for testing. Method: Acid-Catalyzed Fischer Esterification.[1]

-

Reagents: Salicylic Acid (1 eq), 1-Dodecanol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (Solvent).

-

Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Dissolve Salicylic Acid and 1-Dodecanol in Toluene. Add pTSA.

-

Reflux at ~115°C. Water produced is trapped in the Dean-Stark apparatus.[1]

-

Validation Point: Reaction is complete when water collection stops (theoretical volume calculated based on moles).

-

-

Work-up:

-

Wash organic layer with NaHCO₃ (sat. aq.) to remove unreacted acid (Validation: CO₂ bubbles cease).

-

Wash with brine, dry over MgSO₄, and evaporate solvent.

-

Purification: Vacuum distillation or column chromatography (Hexane/Ethyl Acetate).

-

-

Characterization:

-

¹H NMR: Look for triplet at ~4.3 ppm (O-CH₂-C₁₁H₂₃) and disappearance of -COOH proton.[1]

-

Protocol B: In Vitro Anti-Inflammatory Assay (LPS-Induced RAW 264.7)

Objective: Quantify anti-inflammatory efficacy via NO (Nitric Oxide) suppression. Challenge: The compound is insoluble in media.

-

Cell Culture: RAW 264.7 murine macrophages in DMEM + 10% FBS.

-

Preparation of Stock:

-

Dissolve Dodecyl 2-hydroxybenzoate in DMSO to 100 mM.

-

Dilute in warm media to final concentrations (e.g., 10, 25, 50, 100 µM). Ensure final DMSO < 0.1% to avoid cytotoxicity.

-

-

Induction:

-

Seed cells (1x10⁵ cells/well) in 96-well plates. Incubate 24h.

-

Pre-treat with Test Compound for 1 hour.

-

Add LPS (Lipopolysaccharide) (1 µg/mL) to induce inflammation. Incubate 24h.

-

-

Readout (Griess Assay):

-

Mix 50 µL supernatant + 50 µL Griess Reagent A + 50 µL Griess Reagent B.

-

Measure Absorbance at 540 nm.

-

-

Validation Controls:

-

Negative Control: Media only (No NO production).

-

Positive Control: LPS only (Max NO production).

-

Reference Drug: Dexamethasone (1 µM) or Sodium Salicylate (1 mM).

-

Viability Check: Perform MTT assay on cells to ensure reduced NO is not due to cell death.

-

Part 4: Safety & Toxicology[1]

While salicylates are effective, the dodecyl ester carries specific safety considerations due to its surfactant-like properties.

-

Skin Irritation: Pure Dodecyl 2-hydroxybenzoate can be irritating (Category 2 Skin Irritant).[1] However, in cosmetic/topical formulations, it is generally safe at concentrations <1% or when buffered with lipids.

-

Sensitization: Low risk compared to other preservatives, but potential exists.

-

Systemic Toxicity: Low risk via topical application due to slow hydrolysis and metabolism. High oral doses would mimic salicylate toxicity (tinnitus, acidosis), but the LD50 is generally >2000 mg/kg (rat).

References

-

PubChem. (n.d.).[3] Dodecyl 2-hydroxybenzoate (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. (Foundational mechanism of salicylates).[2][4]

- Kunz, B., et al. (2000). Esterase activity in human skin. Advances in Experimental Medicine and Biology.

Sources

- 1. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]

- 2. How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 3. Dodecyl 2-hydroxybenzoate | C19H30O3 | CID 3031788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

An In-Depth Technical Guide to the In Vitro Hydrolysis and Metabolism of Dodecyl 2-hydroxybenzoate

This guide provides a comprehensive technical overview of the methodologies and scientific principles for investigating the in vitro hydrolysis and metabolism of Dodecyl 2-hydroxybenzoate. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of xenobiotic metabolism. This document outlines the rationale behind experimental design, provides detailed protocols, and discusses the interpretation of results within the context of drug safety and efficacy.

Introduction: The Significance of In Vitro Metabolism Studies

Dodecyl 2-hydroxybenzoate, a lipophilic ester of salicylic acid, is a compound of interest in various industrial applications, including cosmetics and potentially as a topical therapeutic agent. Understanding its metabolic fate is paramount for assessing its safety and potential systemic effects. The primary route of metabolism for many salicylate esters is hydrolysis to the common metabolite, salicylic acid, a process that can significantly influence the compound's biological activity and clearance.[1][2]

In vitro metabolism models are indispensable tools in early-stage drug development and chemical safety assessment.[3] They offer a controlled environment to elucidate metabolic pathways, identify key metabolites, and determine the enzymes responsible for these transformations, all while reducing the reliance on animal testing.[4] This guide focuses on the use of human liver subcellular fractions, specifically the S9 fraction, to investigate the hydrolysis of Dodecyl 2-hydroxybenzoate. The liver is the primary site of xenobiotic metabolism, and liver S9 fractions contain a broad spectrum of both microsomal and cytosolic enzymes, including the carboxylesterases that are critical for the hydrolysis of ester-containing compounds.[5][6]

The insights gained from these in vitro studies are crucial for in vitro to in vivo extrapolation (IVIVE), a process that uses in vitro data to predict the in vivo pharmacokinetic behavior of a compound.[1][2]

The Predominant Metabolic Pathway: Ester Hydrolysis

The principal metabolic transformation anticipated for Dodecyl 2-hydroxybenzoate is the cleavage of the ester bond, a reaction catalyzed by carboxylesterases. This hydrolysis yields two primary metabolites: salicylic acid and dodecanol.

-

Salicylic Acid: The pharmacologically active moiety of many salicylate esters. Its formation is a key determinant of the potential for both therapeutic and adverse effects.

-

Dodecanol: A long-chain fatty alcohol that will likely undergo further metabolism through pathways such as oxidation and conjugation.

The rate and extent of this hydrolysis are influenced by the physicochemical properties of the parent compound. Generally, for salicylate esters, there is a correlation between the lipophilicity (often expressed as the LogP value) and the rate of in vitro metabolism, with less lipophilic compounds sometimes exhibiting higher clearance rates.[2][7]

Visualizing the Metabolic Pathway

The following diagram illustrates the expected primary metabolic pathway for Dodecyl 2-hydroxybenzoate.

Caption: Primary metabolic pathway of Dodecyl 2-hydroxybenzoate.

Experimental Design and Protocol for In Vitro Metabolism

The following section details a robust experimental workflow for assessing the in vitro hydrolysis of Dodecyl 2-hydroxybenzoate using human liver S9 fractions. This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability of the generated data.

Experimental Workflow Overview

The overall experimental workflow can be visualized as follows:

Caption: Experimental workflow for in vitro metabolism studies.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for in vitro drug metabolism studies.[8]

Materials:

-

Dodecyl 2-hydroxybenzoate

-

Salicylic acid (analytical standard)

-

Human liver S9 fraction (pooled)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Purified water (HPLC grade)

-

Microcentrifuge tubes

-

Incubator/shaker set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Dodecyl 2-hydroxybenzoate in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

Prepare a stock solution of the salicylic acid analytical standard for the calibration curve.

-

Prepare the phosphate buffer (0.1 M, pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup:

-

On ice, prepare the incubation mixtures in microcentrifuge tubes. A typical final incubation volume is 200-500 µL.

-

Test Reaction: Add phosphate buffer, the NADPH regenerating system, Dodecyl 2-hydroxybenzoate solution, and water to the desired final concentrations.

-

Control Reaction (without cofactor): Replace the NADPH regenerating system with an equivalent volume of buffer. This control helps to distinguish between NADPH-dependent (e.g., cytochrome P450-mediated) and non-NADPH-dependent (e.g., esterase-mediated) metabolism.

-

Blank Reaction (without S9): Replace the liver S9 fraction with an equivalent volume of buffer. This control accounts for any non-enzymatic degradation of the substrate.

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes to allow the temperature to equilibrate.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding the pre-warmed human liver S9 fraction to each tube. The final protein concentration should be optimized, but a starting point of 0.5-1.0 mg/mL is common.

-

-

Incubation and Sampling:

-

Incubate the reactions at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Processing:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile (typically 2 volumes of acetonitrile to 1 volume of the aliquot). The acetonitrile will precipitate the proteins.

-

Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for quantifying the disappearance of the parent compound (Dodecyl 2-hydroxybenzoate) and the formation of the metabolite (salicylic acid).[9][10]

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used to achieve good separation.

-

Detection:

-

UV Detection: Both Dodecyl 2-hydroxybenzoate and salicylic acid contain a chromophore, allowing for detection by UV spectrophotometry (e.g., at around 230 nm or 300 nm).[11]

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, and for metabolite identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[8]

-

-

Quantification: The concentrations of the analyte in the samples are determined by comparing the peak areas to a standard curve prepared with known concentrations of Dodecyl 2-hydroxybenzoate and salicylic acid.

Data Analysis and Interpretation

The primary data obtained from the HPLC analysis are the concentrations of Dodecyl 2-hydroxybenzoate and salicylic acid at each time point.

Calculation of Kinetic Parameters

From the disappearance of the parent compound over time, the following kinetic parameters can be determined:

-

Half-life (t½): The time required for the concentration of the substrate to decrease by half.

-

Intrinsic Clearance (CLint): A measure of the intrinsic metabolic capacity of the liver S9 fraction for the substrate. It is calculated from the initial rate of metabolism.

Tabular Summary of Hypothetical Data

The following table presents an example of how the results of such an experiment could be summarized.

| Compound | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Dodecyl 2-hydroxybenzoate | 50 | 10 | 200 |

| Benzyl Salicylate (Control) | 75 | 15 | 200 |

Note: These are hypothetical values for illustrative purposes. The inclusion of a positive control compound, such as benzyl salicylate, for which metabolic data is available, is crucial for validating the experimental system.[6]

Conclusion and Future Perspectives

The in vitro methodologies described in this guide provide a robust framework for characterizing the hydrolysis and metabolism of Dodecyl 2-hydroxybenzoate. By employing human liver S9 fractions and state-of-the-art analytical techniques, researchers can gain critical insights into the metabolic stability and primary metabolic pathways of this compound. These data are foundational for subsequent safety assessments and can guide further non-clinical and clinical development programs.

Future studies could involve the use of more complex in vitro models, such as primary human hepatocytes or liver slices, to investigate the interplay of different metabolic enzymes and transporters.[4] Additionally, identifying the specific carboxylesterase isoforms responsible for the hydrolysis can provide a more detailed understanding of potential inter-individual variability in metabolism.

References

-

In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC - PubMed Central. (2024-04-24). Available at: [Link]

-

In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PubMed. (2024-04-24). Available at: [Link]

-

Hydrolysis Product Analysis of Methyl Salicylate in Nitrogenous - IOSR Journal. (2020-12-11). Available at: [Link]

-

Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI. (2020-05-18). Available at: [Link]

-

In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists - YouTube. (2023-02-24). Available at: [Link]

-

In vitro models for prediction of drug absorption and metabolism - ITQB NOVA. (n.d.). Available at: [Link]

-

The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed. (1998-01-01). Available at: [Link]

-

prbA, a Gene Coding for an Esterase Hydrolyzing Parabens in Enterobacter cloacae and Enterobacter gergoviae Strains - PMC - NIH. (2003-01-01). Available at: [Link]

-

An enzyme mediated, colorimetric method for the measurement of salicylate - PubMed. (1986-03-28). Available at: [Link]

-

Reproducibility of the hydrolysis of A the positive control, benzyl... - ResearchGate. (2024-04-01). Available at: [Link]

-

Analysis of Acetylsalicylic Acid and Its Metabolites by Liquid Chromatography. (n.d.). Available at: [Link]

-

(PDF) In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - ResearchGate. (2024-04-24). Available at: [Link]

-

Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - ResearchGate. (2001-10-01). Available at: [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. (2022-07-25). Available at: [Link]

-

Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells - PubMed. (2005-12-01). Available at: [Link]

-

Transdermal drug transport and metabolism. I. Comparison of in vitro and in vivo results - PubMed. (1992-06-01). Available at: [Link]

-

Paraben esterase activity in strains E. cloacae EM (• and ) and E.... | Download Scientific Diagram - ResearchGate. (2003-01-01). Available at: [Link]

-

Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - E-lactancia. (n.d.). Available at: [Link]

-

Metabolism of Parabens (4-Hydroxybenzoic Acid Esters) by Hepatic Esterases and UDP-Glucuronosyltransferases in Man - ResearchGate. (2007-01-01). Available at: [Link]

-

Simultaneous analytical determination of methyl salicylate and thymol in selected Malaysian traditional medicines - AIMS Press. (2020-05-25). Available at: [Link]

-

Original article DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME. (n.d.). Available at: [Link]

Sources

- 1. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 4. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. turkjps.org [turkjps.org]

- 11. aimspress.com [aimspress.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dodecyl Salicylate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of dodecyl salicylate through the Fischer esterification of salicylic acid with dodecanol. Dodecyl salicylate, a long-chain alkyl salicylate ester, finds applications in cosmetics, pharmaceuticals, and as a lubricant additive. This document provides an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, and guidance on the characterization of the final product. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high-purity outcomes.

Introduction

Salicylates, derivatives of salicylic acid, are a class of compounds with significant therapeutic and industrial applications. While short-chain salicylates like methyl salicylate are well-known for their analgesic and fragrance properties, long-chain alkyl salicylates such as dodecyl salicylate are gaining interest for their unique physicochemical characteristics.[1] The extended alkyl chain imparts increased lipophilicity, making dodecyl salicylate a valuable ingredient in topical drug delivery systems, as a skin-conditioning agent in cosmetics, and as a performance-enhancing additive in industrial lubricants.

The synthesis of dodecyl salicylate is most commonly achieved through Fischer esterification, a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[2][3] This reversible reaction requires careful control of conditions to drive the equilibrium towards the formation of the ester product. This application note provides a robust and reproducible method for the synthesis, purification, and characterization of high-purity dodecyl salicylate.

Reaction Mechanism: The Fischer Esterification

The Fischer esterification of salicylic acid with dodecanol proceeds via a nucleophilic acyl substitution mechanism, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The mechanism can be delineated into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the salicylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Dodecanol: The lone pair of electrons on the oxygen atom of dodecanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, dodecyl salicylate.

Figure 1: The reaction mechanism of Fischer Esterification.

Experimental Protocol

This protocol is designed for the synthesis of dodecyl salicylate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Salicylic Acid | Reagent | Sigma-Aldrich | 99% purity |

| Dodecanol | Reagent | Sigma-Aldrich | 98% purity |

| p-Toluenesulfonic acid monohydrate | Reagent | Sigma-Aldrich | Catalyst |

| Toluene | Anhydrous | Sigma-Aldrich | Dehydrating agent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - | For neutralization |

| Brine (Saturated NaCl solution) | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich | Drying agent |

| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction |

| Hexane | ACS Grade | Fisher Scientific | For chromatography |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

TLC plates (silica gel 60 F254)

Procedure

Figure 2: The experimental workflow for synthesis.

1. Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (13.8 g, 0.1 mol), dodecanol (20.5 g, 0.11 mol, 1.1 equivalents), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol, 5 mol%).

-

Add 100 mL of toluene to the flask. Toluene serves as a solvent and an azeotropic agent to remove water.

-

Assemble the Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

2. Reflux and Water Removal

-

Heat the reaction mixture to reflux with vigorous stirring. The boiling point of the toluene azeotrope with water is lower than that of pure toluene, allowing for the selective removal of water.

-

Continue the reflux for 4-6 hours, or until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.

3. Reaction Quenching and Work-up

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 500 mL separatory funnel.

-

Wash the reaction mixture with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted salicylic acid. Be cautious of CO₂ evolution.

-

Separate the organic layer.

4. Washing and Drying

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and collect the filtrate.

5. Solvent Removal

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude dodecyl salicylate as an oil.

6. Purification

-

The crude product can be further purified by column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure dodecyl salicylate.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Results and Discussion

The successful synthesis of dodecyl salicylate should yield a colorless to pale yellow oil. The purity of the final product should be assessed using various analytical techniques.

Expected Yield

The typical yield for this reaction is in the range of 80-90%, depending on the efficiency of water removal and the purification process.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₃₀O₃ |

| Molecular Weight | 306.44 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~180-185 °C at 1 mmHg |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, toluene); Insoluble in water |

Spectroscopic Data for Characterization

The identity and purity of the synthesized dodecyl salicylate can be confirmed by spectroscopic analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the salicylate moiety and the aliphatic protons of the dodecyl chain.

-

Aromatic Protons: Signals in the range of 6.8-7.8 ppm.

-

Ester Methylene Protons (-O-CH₂-): A triplet around 4.3 ppm.

-

Alkyl Chain Protons: A series of multiplets between 0.8 and 1.8 ppm.

-

Phenolic Proton (-OH): A singlet at a downfield chemical shift, typically above 10 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A signal around 170 ppm.

-

Aromatic Carbons: Signals in the range of 115-160 ppm.

-

Ester Methylene Carbon (-O-CH₂-): A signal around 65 ppm.

-

Alkyl Chain Carbons: Signals in the range of 14-32 ppm.

-

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in dodecyl salicylate.

-

O-H Stretch (Phenolic): A broad band around 3200-3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks around 2925 and 2855 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak around 1680 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1600-1450 cm⁻¹.

-

C-O Stretch (Ester): A strong peak around 1250 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 306.44.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure efficient water removal by checking the Dean-Stark apparatus for leaks. Extend the reaction time. |

| Loss of product during work-up | Ensure complete extraction and careful handling during washing steps. | |

| Product is contaminated with salicylic acid | Incomplete neutralization | Use a sufficient amount of sodium bicarbonate solution and ensure thorough mixing. |

| Product is contaminated with dodecanol | Incomplete reaction or insufficient purification | Extend the reaction time. Optimize the mobile phase for column chromatography to achieve better separation. |

| Oily product is difficult to purify | High viscosity | Warm the product slightly before loading onto the column. Use a less viscous solvent for loading if possible. |

Conclusion

This application note provides a comprehensive and reliable method for the synthesis of dodecyl salicylate via Fischer esterification. By following the detailed protocol and utilizing the provided characterization data, researchers can confidently synthesize and verify this valuable long-chain alkyl salicylate for various applications in the pharmaceutical and chemical industries.

References

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

- Google Patents. (2012). CN102408338A - Synthesis method of salicylate.

- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.

- D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2022). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15.

- El-Khordagui, L. K. (1982). Effect of sodium salicylate on the solution properties of sodium dodecyl sulphate. International journal of pharmaceutics, 10(2-3), 215-223.

Sources

Application Notes & Protocols: Utilizing Dodecyl 2-hydroxybenzoate in Advanced Topical Formulations

Introduction: The Rationale for Dodecyl Salicylate in Modern Dermatological Formulations

Dodecyl 2-hydroxybenzoate, also known as Dodecyl Salicylate or Lauryl Salicylate, is the ester formed from salicylic acid and dodecanol. While salicylic acid is a cornerstone of dermatology for its keratolytic, comedolytic, and anti-inflammatory properties, its direct use can be limited by skin irritation and poor solubility in certain vehicles.[1][2] Dodecyl 2-hydroxybenzoate emerges as a highly promising alternative, functioning as a lipophilic pro-drug. Its structure allows for enhanced penetration into the lipid-rich stratum corneum. It is hypothesized that once within the skin, endogenous esterase enzymes hydrolyze the molecule, gradually releasing salicylic acid for a sustained therapeutic effect with potentially lower irritation.

However, the very property that enhances its skin affinity—high lipophilicity—presents a significant challenge for the formulation scientist. Dodecyl 2-hydroxybenzoate is practically insoluble in water and shows poor solubility in common non-polar carriers like petrolatum and mineral oil.[3] This guide provides a comprehensive framework for overcoming these challenges, offering detailed protocols for creating stable, effective, and well-characterized topical formulations. We will explore the critical interplay between excipient selection, processing parameters, and analytical validation to unlock the full potential of this active ingredient.

Physicochemical & Toxicological Profile

A thorough understanding of the molecule's fundamental properties is the bedrock of successful formulation development. These properties dictate everything from solvent selection to the expected safety profile.

| Property | Value | Source |

| IUPAC Name | dodecyl 2-hydroxybenzoate | PubChem[4] |

| Synonyms | Dodecyl Salicylate, Lauryl Salicylate | PubChem[4] |

| CAS Number | 1160-35-6 | PubChem[4] |

| Molecular Formula | C19H30O3 | PubChem[4] |

| Molecular Weight | 306.4 g/mol | PubChem[4] |

| Appearance | Crystalline, yellowish-to-green powder | Google Patents[3] |

| Solubility | - Insoluble in water- Slightly soluble in hexane- Moderately soluble in ethyl alcohol- Poorly soluble in petrolatum, mineral oils | Google Patents[3] |

| logP (Octanol/Water) | ~9 (Computed) | PubChem[4] |

Expert Insight on Solubility: The high computed logP value underscores the molecule's extreme lipophilicity. This necessitates a formulation strategy centered on creating a stable oil phase capable of fully dissolving the active ingredient. The moderate solubility in ethanol suggests that co-solvents can be a valuable tool, but their potential for skin irritation must be carefully managed.

Toxicological Considerations: Salicylates as a class have been reviewed for their safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that salicylates are safe for use in cosmetics when formulated to be non-irritating and to avoid increasing the skin's sensitivity to the sun.[2][5] Although rare, topical application of salicylates can lead to toxicity (salicylism), so concentration and application area must be carefully controlled.[5] A study on various parabens (which are esters of p-hydroxybenzoic acid) and related compounds found that dodecylparaben was inactive in a guinea pig skin reaction test, suggesting a lower potential for sensitization compared to shorter-chain esters.[6] However, any formulation should undergo rigorous safety testing.

Proposed Mechanism of Action in the Stratum Corneum

The primary proposed mechanism for Dodecyl 2-hydroxybenzoate's efficacy is its role as a pro-drug that leverages the skin's own biology for activation. This pathway offers a targeted and sustained delivery of the active moiety, salicylic acid.

-

Topical Application & Partitioning: The formulation is applied to the skin surface. Due to its high lipophilicity, Dodecyl 2-hydroxybenzoate preferentially partitions from the vehicle into the lipid-rich intercellular matrix of the stratum corneum.

-

Penetration: The long C12 alkyl chain acts as a lipid anchor, facilitating the molecule's diffusion through the layers of the stratum corneum.

-

Enzymatic Hydrolysis: Within the viable epidermis, cutaneous esterase enzymes recognize and cleave the ester bond of the molecule.

-

Bioactivation: This cleavage releases the two constituent parts:

-

Salicylic Acid: The active therapeutic agent, which can then exert its keratolytic and anti-inflammatory effects.

-

Dodecanol (Lauryl Alcohol): A fatty alcohol that is generally considered safe and can act as an emollient.

-

-

Therapeutic Action: The released salicylic acid modulates cellular functions to achieve the desired therapeutic outcome.

Caption: Proposed pro-drug activation pathway of Dodecyl 2-hydroxybenzoate in the skin.

Formulation Development Strategies & Protocols

Developing a stable and aesthetically pleasing formulation requires a systematic approach to excipient selection and processing. An oil-in-water (O/W) emulsion is often the preferred vehicle for topical drug delivery, offering a non-greasy feel and good spreadability.

Excipient Selection Rationale

-

Oil Phase & Solubilizer: This is the most critical component. Since Dodecyl 2-hydroxybenzoate has poor solubility in traditional mineral oils, we must select emollients and esters that can effectively dissolve it. Fatty alcohols like Oleyl Alcohol or esters such as Isocetyl Stearate are excellent candidates.[3] The goal is to create a homogenous oil phase at elevated temperatures that keeps the active solubilized upon cooling.

-

Emulsifier System: A combination of a low-HLB emulsifier (like Glyceryl Stearate) and a high-HLB emulsifier (like a polyacrylamide-based thickener) is essential to create a stable O/W emulsion. This synergy ensures small droplet size and prevents coalescence and phase separation.

-

Aqueous Phase: This phase carries humectants like glycerin to hydrate the skin and water-soluble stabilizers.[7]

-

Preservatives: While salicylates have some antimicrobial properties, a broad-spectrum preservative system (e.g., phenoxyethanol) is necessary to protect the formulation from microbial contamination, particularly in water-containing creams.[7]

Protocol: Development of a 2% Dodecyl 2-hydroxybenzoate O/W Cream

This protocol details the laboratory-scale preparation of a 100g batch of a stable O/W cream.

Formulation Table:

| Phase | Ingredient | Function | % w/w |

| A (Oil) | Dodecyl 2-hydroxybenzoate | Active Ingredient | 2.00 |

| Isocetyl Stearate | Emollient / Solvent | 8.00 | |

| Glyceryl Stearate | Low-HLB Emulsifier | 5.00 | |

| Cetyl Alcohol | Thickener / Stabilizer | 2.50 | |

| B (Water) | Deionized Water | Vehicle | 76.25 |

| Glycerin | Humectant | 3.00 | |

| Propylene Glycol | Co-solvent / Humectant | 2.00 | |

| C (Cool-down) | Polyacrylamide (and) C13-14 Isoparaffin (and) Laureth-7 | High-HLB Emulsifier / Thickener | 2.25 |

| Phenoxyethanol | Preservative | 1.00 |

Step-by-Step Methodology:

-

Preparation of Phase A (Oil Phase):

-

In a suitable glass beaker, combine Isocetyl Stearate, Glyceryl Stearate, and Cetyl Alcohol.

-

Begin heating to 75-80°C on a hot plate with magnetic stirring.

-

Once the components have melted into a clear, homogenous liquid, slowly add the Dodecyl 2-hydroxybenzoate powder while stirring until it is completely dissolved. Maintain the temperature. Causality Note: Ensuring the active is fully dissolved in the hot oil phase is critical to prevent crystallization upon cooling, which would drastically reduce bioavailability.

-

-

Preparation of Phase B (Aqueous Phase):

-

In a separate, larger beaker, combine the Deionized Water, Glycerin, and Propylene Glycol.

-

Heat this phase to 75-80°C with stirring.

-

-

Emulsification:

-

Slowly add the hot Oil Phase (A) to the hot Aqueous Phase (B) under continuous high-shear mixing (e.g., using a homogenizer at 3000-5000 rpm).

-

Continue homogenization for 5-10 minutes. Causality Note: The simultaneous high temperature and high shear energy input are essential to break down the oil phase into fine droplets, creating a stable emulsion.

-

-

Cooling and Final Additions (Phase C):

-

Remove the beaker from the heat and switch to a lower-speed propeller or anchor stirrer.

-

Allow the emulsion to cool while stirring gently.

-

When the temperature of the batch is below 40°C, add the Polyacrylamide-based emulsifier and the Phenoxyethanol.

-

Continue mixing until the cream is smooth and uniform.

-

-

Final QC and Packaging:

-

Check the final pH of the cream (a 10% dispersion in water), which should ideally be in the skin-compatible range of 5.5-6.5.

-

Transfer the final product to an appropriate airtight container.

-

Caption: Workflow for the manufacturing of an O/W cream with Dodecyl 2-hydroxybenzoate.

Quality Control & Characterization Protocols

Rigorous quality control ensures the safety, efficacy, and stability of the final product.

Protocol: Physical and Chemical Characterization

-

Appearance: Visually inspect the cream for color, homogeneity, and the absence of phase separation or crystallization.

-

pH Measurement:

-

Accurately weigh 5g of the cream into a beaker.

-

Add 45g of deionized water and stir until the cream is fully dispersed.

-

Calibrate a pH meter using standard buffers (pH 4.0 and 7.0).

-

Measure the pH of the dispersion. The target is typically between pH 5.0 and 6.5 for optimal skin compatibility.[8]

-

-

Viscosity Measurement:

-

Use a rotational viscometer with an appropriate spindle (e.g., a T-bar spindle for thick creams).

-

Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

-

Measure the viscosity at a defined rotational speed (e.g., 10 rpm). This value is crucial for monitoring batch-to-batch consistency and physical stability.

-

Protocol: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a robust method for determining the exact concentration of Dodecyl 2-hydroxybenzoate in the cream matrix.[9][10]

Rationale: RP-HPLC is the gold standard for quantifying active ingredients in complex matrices like creams.[9][11] It offers excellent specificity, sensitivity, and precision. A C18 column is used to retain the highly non-polar Dodecyl 2-hydroxybenzoate, while a mobile phase with a high organic content is required for elution.

Sample Preparation:

-

Accurately weigh approximately 0.5g of the cream into a 50 mL volumetric flask.

-

Add approximately 30 mL of methanol and sonicate for 20 minutes to disperse the cream and dissolve the active. Warming the solution to 60°C for a few minutes can aid dispersion.[10]

-

Allow the solution to cool to room temperature.

-

Dilute to volume with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial. Self-Validation Note: The filtration step is crucial to remove insoluble excipients that could damage the HPLC column.

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm (or equivalent) |

| Mobile Phase | Acetonitrile : Water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | ~305 nm (Salicylates have a characteristic absorbance maximum) |

Calibration and Quantification:

-

Prepare a stock solution of Dodecyl 2-hydroxybenzoate reference standard in methanol (e.g., 1000 µg/mL).

-

Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Inject the standards and the prepared sample solution.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration in the sample solution from the calibration curve and calculate the percentage w/w in the original cream.

Stability Assessment Protocol

Stability testing is mandatory to ensure the product maintains its quality, safety, and efficacy throughout its shelf life.

Protocol: 3-Month Accelerated Stability Study

-

Sample Storage: Place packaged samples of the cream in stability chambers under the following conditions:

-

Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH

-

Condition 2 (Real-Time Control): 25°C ± 2°C / 60% RH ± 5% RH

-

-

Testing Schedule: Pull samples at initial (T=0), 1-month, 2-month, and 3-month time points.

-

Analysis: At each time point, perform the full suite of quality control tests as described in Section 5.0.

Stability Acceptance Criteria:

| Test | Specification |

| Appearance | No change in color, no phase separation, no crystallization |

| pH | ± 0.5 units from initial value |

| Viscosity | ± 20% from initial value |

| Assay (HPLC) | 90.0% - 110.0% of the initial concentration |

Expert Insight: Significant changes in physical properties like viscosity or pH can indicate an underlying instability in the emulsion, even if the active ingredient remains chemically stable. These physical changes can impact product performance and user experience.

Conclusion

Dodecyl 2-hydroxybenzoate represents a sophisticated approach to topical salicylic acid delivery. While its lipophilic nature poses formulation challenges, these can be overcome through rational excipient selection and controlled manufacturing processes. The protocols outlined in this guide provide a robust framework for developing, characterizing, and validating stable and effective topical formulations. By leveraging a pro-drug strategy, researchers and drug development professionals can create next-generation dermatological products with enhanced efficacy and improved patient tolerability.

References

Sources

- 1. Showing Compound salicylate (FDB031164) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. EP2016935A1 - Pharmaceutical composition for topical application of poorly soluble compounds - Google Patents [patents.google.com]

- 4. Dodecyl 2-hydroxybenzoate | C19H30O3 | CID 3031788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs [jstage.jst.go.jp]

- 7. EP2661264A1 - Melanin modification compositions and methods of use - Google Patents [patents.google.com]

- 8. sciensage.info [sciensage.info]

- 9. brieflands.com [brieflands.com]

- 10. asean.org [asean.org]

- 11. semanticscholar.org [semanticscholar.org]

Application Note: Understanding and Determining the Solubility of Dodecyl 2-Hydroxybenzoate in Common Laboratory Solvents

Introduction

Dodecyl 2-hydroxybenzoate, also known as dodecyl salicylate, is a lipophilic ester of salicylic acid. Its long alkyl chain imparts significant non-polar character, making it a compound of interest in formulations requiring high solubility in oils and organic media, such as in topical drug delivery systems, cosmetics, and industrial applications. A thorough understanding of its solubility profile in various laboratory solvents is paramount for efficient process development, formulation design, and quality control. This application note provides a comprehensive guide to the solubility of dodecyl 2-hydroxybenzoate, including its physicochemical properties, predicted solubility in common solvents, and detailed protocols for experimental determination.

The fundamental principle governing solubility is "like dissolves like." This means that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents. The molecular structure of dodecyl 2-hydroxybenzoate, featuring a large, non-polar dodecyl chain and a more polar hydroxybenzoate head, suggests a complex solubility behavior that is critical for researchers to understand.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For dodecyl 2-hydroxybenzoate, the following properties are key to understanding its behavior in different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₃ | [1] |

| Molecular Weight | 306.4 g/mol | [1] |

| Calculated XLogP3 | 9 | [1] |

| Calculated Water Solubility | 7.4 x 10⁻⁴ g/L (Insoluble) | |

| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from similar long-chain esters |

The high calculated XLogP3 value of 9 is a strong indicator of the compound's lipophilicity and hydrophobicity, predicting very low solubility in water and high solubility in non-polar organic solvents.[1][2] Based on these properties and the behavior of structurally similar long-chain alkyl benzoates, we can predict the qualitative solubility of dodecyl 2-hydroxybenzoate in a range of common laboratory solvents.[3]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Insoluble | The large, non-polar dodecyl chain dominates the molecule's character, making it highly hydrophobic. |

| Methanol | Polar, Protic | Sparingly Soluble to Soluble | The hydroxyl group can interact with the polar head of the ester, but the long alkyl chain will limit solubility compared to shorter-chain alcohols. |

| Ethanol | Polar, Protic | Soluble | Similar to methanol, but the slightly larger alkyl group of ethanol can better accommodate the non-polar dodecyl chain. |

| Acetone | Polar, Aprotic | Soluble | Acetone's polarity can interact with the ester and hydroxyl groups, while its organic character accommodates the alkyl chain. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds. |

| Toluene | Non-polar, Aromatic | Freely Soluble | The aromatic ring of toluene and the non-polar environment are well-suited to dissolve the non-polar dodecyl chain and the benzoate portion of the molecule. |

| Hexane | Non-polar, Aliphatic | Freely Soluble | As a non-polar aliphatic solvent, hexane will readily dissolve the long, non-polar dodecyl chain. |

| Dichloromethane (DCM) | Moderately Polar, Aprotic | Freely Soluble | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and solvate non-polar regions. |

Experimental Determination of Solubility

While predictions are useful, experimental determination provides definitive solubility data. The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4] This method involves agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Below are two detailed protocols for quantifying the solubility of dodecyl 2-hydroxybenzoate after achieving equilibrium via the shake-flask method.

Protocol 1: Gravimetric Determination of Solubility

This protocol is a straightforward method that relies on the precise weighing of the dissolved solute after solvent evaporation.

Materials:

-

Dodecyl 2-hydroxybenzoate

-

Selected solvents (e.g., ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Orbital shaker or magnetic stirrer with stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-